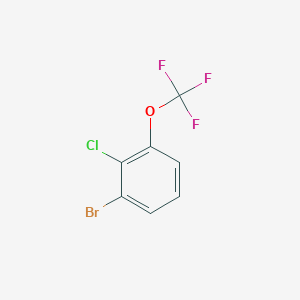

1-Bromo-2-chloro-3-(trifluoromethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-2-chloro-3-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrClF3O. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The molecule consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a trifluoromethoxy group .

Synthesis Analysis

The synthesis of this compound can be achieved through various routes. For instance, bromochlorobenzenes can be synthesized from chloroaniline via diazotization followed by a Sandmeyer reaction . Additionally, (trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC(F)(F)Oc1ccccc1Br . This indicates that the trifluoromethoxy group (OCF3) is attached to the benzene ring, along with a bromine (Br) atom .Chemical Reactions Analysis

1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.62 g/mL at 25 °C . Its refractive index is 1.462 (lit.) . The molecular weight of this compound is 241.01 .科学的研究の応用

Aryne Route to Naphthalenes

Schlosser and Castagnetti (2001) discussed the generation of 1,2-dehydro-3-(trifluoromethoxy)benzene from 1-bromo-3-(trifluoromethoxy)benzene. This process involves trapping intermediates and isomerization, leading to various derivatives including naphthalenes, which can be further modified. This research showcases the compound's potential in creating structurally diverse organic compounds (Schlosser & Castagnetti, 2001).

Synthesis of Trifluoromethyl Derivatives

Dmowski, Urbańczyk-Lipkowska, and Wójcik (2009) demonstrated the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane using a sodium dithionite initiated reaction of 1-bromo-1-chloro-2,2,2-trifluoroethane. This highlights the compound's utility in synthesizing unique organofluorine compounds with potential applications in various fields (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

Versatility in Organic Synthesis

Castagnetti and Schlosser (2001) explored the use of (trifluoromethoxy)phenyllithiums, derived from corresponding bromo precursors like 1-bromo-3-(trifluoromethoxy)benzene, in organic synthesis. They are versatile intermediates for producing a variety of organofluorine compounds with high yields, demonstrating the compound's significant role in organic synthetic chemistry (Castagnetti & Schlosser, 2001).

Trifluoromethoxylation of Aliphatic Substrates

Marrec et al. (2010) reported a novel method for trifluoromethoxylation of aliphatic substrates using 2,4-dinitro(trifluoromethoxy)benzene. This method's ability to form trifluoromethyl ethers showcases the compound's potential in introducing trifluoromethoxy groups into various molecular structures (Marrec et al., 2010).

Safety and Hazards

作用機序

Target of Action

Bromo and chloro groups are often involved in electrophilic aromatic substitution reactions, and the trifluoromethoxy group can act as a strong electron-withdrawing group .

Mode of Action

The compound’s mode of action is likely to involve interaction with its targets via electrophilic aromatic substitution. The presence of the trifluoromethoxy group can increase the electrophilicity of the bromo and chloro groups, enhancing their reactivity .

Biochemical Pathways

1-Bromo-2-chloro-3-(trifluoromethoxy)benzene may participate in reactions such as the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. The compound could act as an aryl halide reactant in this process .

Pharmacokinetics

The compound’s boiling point is predicted to be 2470±350 °C, and its density is predicted to be 1678±006 g/cm3 . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. In the context of Suzuki–Miyaura coupling, it could facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling typically requires a palladium catalyst and a base .

特性

IUPAC Name |

1-bromo-2-chloro-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHBPCGHWPQHLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

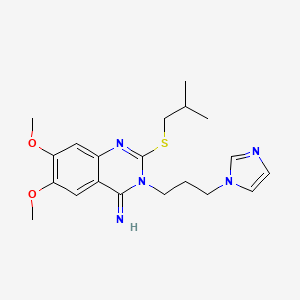

![5-Fluoro-N-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2795000.png)

![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2795001.png)

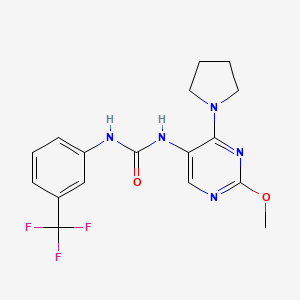

![N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2795003.png)

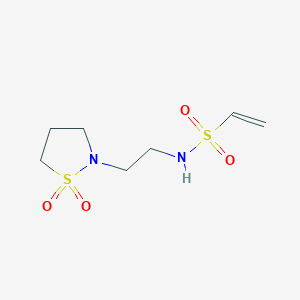

![1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2795004.png)

![N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795006.png)

![3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2795010.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2795023.png)